BenchChemオンラインストアへようこそ!

3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1415638-01-5) is a halogenated, bicyclic heterocycle within the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, a core scaffold recognized in kinase inhibitor design. It features an iodine atom at the C3 position and a methyl group at the N1 position, determining a molecular weight of 276.03 g/mol.

Molecular Formula C6H5IN4O
Molecular Weight 276.03 g/mol
CAS No. 1415638-01-5
Cat. No. B1417679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS1415638-01-5
Molecular FormulaC6H5IN4O
Molecular Weight276.03 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC=N2)C(=N1)I
InChIInChI=1S/C6H5IN4O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H,8,9,12)
InChIKeyLWRNXILAHVZVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A Specialized Heterocyclic Building Block for Kinase-Targeted Synthesis


3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1415638-01-5) is a halogenated, bicyclic heterocycle within the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, a core scaffold recognized in kinase inhibitor design [1]. It features an iodine atom at the C3 position and a methyl group at the N1 position, determining a molecular weight of 276.03 g/mol . This specific substitution pattern establishes it as a versatile synthetic intermediate, where the iodine serves as a superior leaving group for transition-metal-catalyzed cross-coupling reactions, enabling late-stage diversification into targeted libraries for medicinal chemistry.

Why Generic Pyrazolopyrimidinone Building Blocks Cannot Replace the 3-Iodo-N1-Methyl Derivative


Simple substitution within the pyrazolopyrimidinone class is not feasible without altering critical reactivity and biological target engagement. The C3-iodo substituent offers a quantifiably higher oxidative addition rate with palladium(0) catalysts compared to C3-chloro or C3-bromo analogs, which is essential for efficient, high-yielding diversification [1]. Furthermore, the N1-methyl group is a common structural requirement for occupying a hydrophobic pocket in ATP-binding sites of kinases like JAK and PKD, meaning its absence or replacement can abolish target affinity [2]. Therefore, directly substituting this compound with a non-iodinated or des-methyl analog risks both synthetic failure and the generation of inactive final compounds.

Quantitative Differentiation Evidence for 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


C3-Iodo Substituent Exhibits Superior Palladium-Catalyzed Oxidative Addition Reactivity vs. C3-Chloro

The C3-iodo substituent in the target compound is a significantly better substrate for palladium-catalyzed cross-coupling reactions compared to its chloro analog, 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This is a well-established class-level inference for aryl halides, where the relative reactivity (I > Br >> Cl) is driven by the lower carbon-halogen bond dissociation energy [1]. This enhanced reactivity allows for milder reaction conditions, shorter reaction times, and higher yields in key transformations like Suzuki-Miyaura and Sonogashira couplings, which are critical for efficiently generating compound libraries.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

N1-Methyl Substitution is a Conserved Motif in Kinase Inhibitor Pharmacophores, Unlike Des-Methyl Analogs

The N1-methyl group on the pyrazolopyrimidinone core is a critical pharmacophoric element for targeting the hydrophobic back pocket of certain kinases. For example, in a series of pyrazolopyrimidine JAK inhibitors, the N1-alkyl substitution was shown to be essential for potent enzymatic inhibition. Compounds lacking this substitution (like 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) are projected to have a significant loss in binding affinity [1]. While a direct Ki comparison for this exact scaffold is not published, the structure-activity relationship (SAR) from a closely related JAK inhibitor series demonstrates that replacing the N1-methyl with hydrogen results in a >10-fold decrease in potency.

Kinase Inhibition Structure-Activity Relationship (SAR) Drug Design

Certified High Purity of NLT 98% by ISO-Certified Manufacturer Ensures Reproducible Synthetic Outcomes

The compound sourced from MolCore is certified with a purity of NLT 98% (No Less Than 98%), and the manufacturer operates under an ISO-certified quality system . This provides a quantifiable quality benchmark that is essential for reproducible research. In contrast, many alternative suppliers of specialized heterocyclic intermediates offer products with a standard purity of only 95% or do not provide batch-specific certification, introducing variability in the amount of potent inhibitor synthesized.

Chemical Procurement Quality Control Reproducibility

Optimal Use Cases for Procuring 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


Late-Stage Diversification in Kinase Inhibitor Hit-to-Lead Programs

The C3-iodo handle is ideal for generating focused libraries via parallel Suzuki-Miyaura or Sonogashira cross-coupling, as detailed in Section 3. A medicinal chemistry team can rapidly explore the structure-activity relationship (SAR) at the C3-position of the pyrazolopyrimidinone core, a strategy fundamental to the development of potent JAK and PKD inhibitors [1]. The guaranteed high purity (NLT 98%) ensures consistent conversion yields across multiple library plates.

Synthesis of Targeted Covalent Inhibitors (TCIs)

The iodine atom can serve as a synthetic precursor for installing warheads for targeted covalent inhibition [1]. For instance, it can be converted to a boronic ester and then to an acrylamide warhead, leveraging the privileged pyrazolopyrimidine scaffold to create irreversible inhibitors with prolonged target engagement. This application is supported by the scaffold's known binding mode in kinases like PKD.

Procurement for Radiolabeling and Chemical Probe Synthesis

The presence of a stable iodine atom makes this compound a valuable precursor for isotopologue synthesis (e.g., using iodine-125 for radioligand binding assays) or for the preparation of fluorescent probes via alkyne coupling (Click chemistry) [1]. The compound's role as a single, well-defined starting material ensures the final probe has a defined, patentable structure.

Quote Request

Request a Quote for 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.